2-(Pyridin-2-ylmethoxy)-5-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-nitro-2-(pyridin-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9/h1-7H,8H2 |
InChI Key |
IFTLUSMGMNIWMV-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylmethoxy 5 Nitropyridine and Analogues
Established Synthetic Routes to the 2-Alkoxy-5-nitropyridine Core
The formation of the 2-alkoxy-5-nitropyridine central structure is a critical phase in the synthesis of the target molecule and its analogs. This process typically involves a sequence of reactions aimed at introducing the ether linkage and the nitro group onto the pyridine (B92270) ring.
Functionalization Approaches for Pyridine Derivatives
The inherent electronic properties of the pyridine ring make direct functionalization challenging. The nitrogen atom deactivates the ring towards electrophilic substitution, making reactions like nitration difficult. gcwgandhinagar.com Consequently, synthetic strategies often begin with pre-functionalized pyridines.
One common starting material is 2-chloropyridine. The chloro-substituent serves as a good leaving group for subsequent nucleophilic aromatic substitution reactions. youtube.comnih.gov Another approach involves the use of pyridine N-oxides, which can activate the pyridine ring for electrophilic substitution at the 4-position and can also facilitate substitution at the 2-position. gcwgandhinagar.com
Ring transformation reactions offer an alternative route. For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia (B1221849) to yield 5-nitropyridines. nih.gov This method provides access to nitropyridine structures that are not easily obtainable through other means. nih.gov
Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation
The key step in forming the 2-alkoxy-5-nitropyridine core is the creation of the ether linkage, most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a halosubstituted pyridine, typically a 2-halopyridine, is treated with an alcohol in the presence of a base. youtube.comsci-hub.se
The reactivity of 2-halopyridines towards nucleophiles can be influenced by the nature of the halogen. While in some SNAr reactions the order of leaving group ability is F > Cl ≈ Br > I, for reactions with certain nucleophiles like sulfur nucleophiles, the reverse order (I > Br > Cl > F) is observed. sci-hub.seresearchgate.net The presence of an electron-withdrawing group, such as a nitro group, in the 5-position of the pyridine ring activates the 2-position for nucleophilic attack. mdpi.com
Microwave irradiation has been shown to significantly accelerate these substitution reactions, reducing reaction times from hours to minutes and often providing high yields. sci-hub.se
Strategies for Introducing the Nitro Group
The introduction of the nitro group onto the pyridine ring is a crucial step. Direct nitration of pyridine is often inefficient and can lead to a mixture of products. researchgate.net However, specific methods have been developed to achieve regioselective nitration.
One such method involves the nitration of pyridine-N-oxide, which directs the nitro group to the 4-position. Subsequent removal of the N-oxide group yields the 4-nitropyridine (B72724) derivative. Another approach is the nitration of 2-pyridone, which can be prepared from pyridine. nih.gov The nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid and sulfuric acid yields 1-methyl-3,5-dinitro-2-pyridone. nih.gov
A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) has been developed starting from 2-aminopyridine (B139424). google.com This process involves nitration followed by a diazotization reaction, offering a streamlined route to a key intermediate. google.com The Bakke procedure, using dinitrogen pentoxide followed by aqueous sodium bisulfite, allows for the direct nitration of pyridine at the 3-position. researchgate.net
Synthesis of the Pyridin-2-ylmethoxy Side Chain and its Integration
The pyridin-2-ylmethoxy side chain is typically prepared from 2-picoline (2-methylpyridine). A common synthetic route involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement with acetic anhydride (B1165640) to form 2-pyridylmethyl acetate. Subsequent hydrolysis yields pyridin-2-ylmethanol. google.comgoogle.com
Once pyridin-2-ylmethanol is obtained, it is integrated into the final molecule via a Williamson ether synthesis. This involves the deprotonation of pyridin-2-ylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide (typically chloride) from the 2-position of the 5-nitropyridine core in an SNAr reaction to form the desired ether linkage.
Advanced Synthetic Protocols
To improve efficiency and reduce the number of synthetic steps, researchers have explored advanced protocols, including one-pot reactions.
One-Pot Reaction Sequences
Multicomponent reactions are another advanced strategy for the efficient synthesis of highly substituted pyridines. academie-sciences.fr These reactions combine three or more starting materials in a single step to form a complex product, offering a high degree of atom economy and convergence. academie-sciences.fr
Catalytic Methodologies in Pyridine and Ether Synthesis
The synthesis of 2-(pyridin-2-ylmethoxy)-5-nitropyridine and its analogues often employs catalytic methods to efficiently construct the core pyridine frameworks and the crucial ether linkage. Catalysis in this context enhances reaction rates, improves yields, and can offer greater selectivity compared to stoichiometric reactions.
Palladium-based catalysts are frequently utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential for creating substituted pyridine systems. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful tool for attaching aryl groups to a pyridine ring. nih.gov This methodology involves the reaction of a halo-pyridine with an aryl boronic acid in the presence of a palladium catalyst and a base. In the synthesis of analogues, 5-bromo-2-methoxypyridine (B44785) can be coupled with various aryl boronic acids to introduce diversity at the 5-position of the pyridine ring. nih.govgoogle.com
For the construction of the diaryl ether or aryl-alkyl ether linkage, transition-metal-catalyzed methods provide an alternative to traditional Williamson ether synthesis. While the Williamson method, involving the reaction of an alkoxide with a haloalkane, is fundamental, catalytic approaches like the Buchwald-Hartwig amination can be adapted for C-O bond formation, offering milder reaction conditions. The synthesis of pyridine-containing ethers can be achieved through the nucleophilic substitution of a chlorine atom on a pyridine ring, such as in 2-chloro-5-nitropyridine (B43025), with a hydroxyl compound. mdpi.com This substitution is a key step in assembling the title compound's core structure from precursors like 2-(hydroxymethyl)pyridine and 2-halo-5-nitropyridine.
The table below summarizes catalytic strategies applicable to the synthesis of the target compound's structural motifs.
| Catalytic Reaction | Reactants | Catalyst System | Bond Formed | Relevance to Synthesis |
| Suzuki-Miyaura Coupling | Halo-pyridine, Aryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Pyridine) | Synthesis of analogues with aryl substituents on the pyridine rings. nih.gov |
| Nucleophilic Aromatic Substitution | 2-Halo-5-nitropyridine, 2-(Hydroxymethyl)pyridine | Base (e.g., NaH, K₂CO₃) | C-O (Ether Linkage) | Direct synthesis of the aryl-alkyl ether core of the target compound. mdpi.com |
Principles of Green Chemistry in Synthetic Design
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency. nih.gov These principles can be incorporated at various stages, from the choice of starting materials to the final purification steps.
Key aspects of green chemistry in this context include:
Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, thereby minimizing waste generation (improving atom economy). Catalysts can often be recycled and reused, further enhancing sustainability. rasayanjournal.co.in
Alternative Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. nih.govrasayanjournal.co.in For pyridine synthesis, reactions conducted in water or using solvent-free methods like ball milling represent significant green advancements. rasayanjournal.co.in
Energy Efficiency: Methodologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. rasayanjournal.co.in
Waste Reduction: The strategic design of a synthetic route to minimize the number of steps and avoid complex purification processes is essential. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable as they reduce solvent use, energy consumption, and waste. nih.gov For example, a one-pot synthesis of pyrimidine (B1678525) analogues has been demonstrated to be highly effective and environmentally friendly. rasayanjournal.co.in
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatization strategies are typically focused on the two pyridine rings, the methoxy (B1213986) linkage, and the nitro functional group.
Modification of the Pyridine Ring Systems
Both pyridine rings in the molecule can be functionalized to explore structure-activity relationships. The 5-nitropyridine ring is electron-deficient due to the powerful electron-withdrawing nature of the nitro group. This makes it susceptible to nucleophilic aromatic substitution, where a suitable nucleophile can displace a leaving group (like a halogen) on the ring.
Conversely, the other pyridine ring can undergo electrophilic substitution, although pyridine itself is generally less reactive than benzene (B151609) in such reactions. The introduction of various substituents can be achieved through methods like palladium-catalyzed cross-coupling reactions, as previously mentioned, to install new aryl or alkyl groups. nih.gov The synthesis of analogues with substituents at various positions on the pyridine ring has been shown to significantly affect the molecule's properties. researchgate.net
Chemical Transformations at the Methoxy Linkage
The ether linkage is a key structural feature that can also be a target for chemical transformation. The most common reaction involving an aryl-alkyl ether bond is its cleavage. This is typically accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃).
Cleavage of the C-O bond in the -O-CH₂- bridge of this compound would be expected to yield 2-hydroxypyridine-5-nitropyridine and a derivative of 2-(methyl)pyridine, such as 2-(bromomethyl)pyridine (B1332372) if HBr is used. This reaction effectively breaks the molecule into its constituent precursor fragments, a strategy that can be useful in structural analysis or for the synthesis of other derivatives.
Reduction and Other Conversions of the Nitro Group
The nitro group is one of the most versatile functional groups for chemical transformation, serving as a synthetic handle for introducing a variety of other functionalities. nih.gov Its reduction is a particularly important and widely studied reaction in organic chemistry. sci-hub.se
Reduction to Amines: The most common transformation of an aromatic nitro group is its reduction to a primary amine (-NH₂). This conversion is fundamental in the synthesis of many biologically active molecules. A plethora of methods exist to achieve this reduction with high chemoselectivity, which is crucial to avoid the unintended transformation of other functional groups within the molecule. sci-hub.se
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This involves the use of hydrogen gas with a metal catalyst. Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.org To prevent the cleavage of other sensitive groups, such as halogens on the pyridine ring, specialized catalysts like sulfided platinum may be employed. sci-hub.se
Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are robust and widely used for the reduction of nitroarenes. wikipedia.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as a source of hydrogen in the presence of a catalyst, offering a convenient alternative to using gaseous H₂. niscpr.res.in
Other Reducing Agents: Reagents such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation. wikipedia.org
Reduction to Intermediate Oxidation States: The reduction of the nitro group can be controlled to stop at intermediate stages, yielding other valuable functional groups.
Hydroxylamines: Using specific reagents like zinc dust in aqueous ammonium chloride or catalytic reduction with Raney nickel and hydrazine at low temperatures, the nitro group can be selectively reduced to a hydroxylamine (B1172632) (-NHOH). wikipedia.org
Azo and Azoxy Compounds: Treatment of aromatic nitro compounds with reagents like lithium aluminium hydride (LiAlH₄) or zinc metal can lead to the formation of azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds through bimolecular reduction pathways. wikipedia.orgmq.edu.au
The table below details various reagents for the conversion of the nitro group and the corresponding products.
| Reagent/Catalyst System | Product Functional Group | Notes |
| H₂, Pd/C or PtO₂ | Amine (-NH₂) | A common and efficient method for complete reduction. wikipedia.org |
| Fe, HCl or SnCl₂, HCl | Amine (-NH₂) | Classic, robust metal-acid reduction systems. wikipedia.org |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Provides partial reduction to the hydroxylamine stage. wikipedia.org |
| LiAlH₄ | Azo (-N=N-) | Can lead to bimolecular reduction products. mq.edu.au |
| Hydrazine Glyoxylate, Zn or Mg | Amine (-NH₂) | A selective method that avoids hydrogenolysis of other groups. niscpr.res.in |
| Na₂S₂O₄ | Amine (-NH₂) | Effective reducing agent for nitroarenes. wikipedia.org |
Reaction Mechanisms and Chemical Reactivity of 2 Pyridin 2 Ylmethoxy 5 Nitropyridine
Nucleophilic Reaction Pathways
Nucleophilic attacks can be directed at two primary locations: the nitropyridine ring, which is activated towards substitution, or the benzylic-type carbon of the pyridin-2-ylmethoxy group.
The 5-nitropyridine portion of the molecule is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This effect significantly reduces the electron density of the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. The nitro group activates the positions ortho and para to it for such attacks. In the context of the parent 2-alkoxy-5-nitropyridine system, the position most activated for nucleophilic attack would be the C6 position, which is ortho to the nitro group.
Research on analogous compounds, such as 5-nitropyridine-2-sulfonic acid, demonstrates that the substituent at the C2 position can be readily displaced by a variety of nucleophiles. researchgate.net These reactions proceed in high yields, underscoring the potent activation provided by the 5-nitro group. researchgate.net Studies have shown successful substitution with alkoxides, amines, and halides. researchgate.net For example, reactions with alcohols like methanol (B129727) and ethanol (B145695) yield the corresponding 2-alkoxy-5-nitropyridines in yields exceeding 95%. researchgate.net Similarly, various primary and secondary amines can displace the C2 substituent to form 2-amino-5-nitropyridine (B18323) derivatives. researchgate.net The general reactivity trend highlights that strong nucleophiles readily participate in these substitution reactions. researchgate.netnih.gov
| Nucleophile Type | Example Nucleophile | Product Type | Observed Yield (on analogous substrates) | Reference |
|---|---|---|---|---|
| Oxygen Nucleophiles (Alkoxides) | CH₃O⁻, C₂H₅O⁻ | 2-Alkoxy-5-nitropyridine | Up to 97% | researchgate.net |
| Nitrogen Nucleophiles (Amines) | NH₃, RNH₂, R₂NH | 2-Amino-5-nitropyridine Derivatives | 62-92% | researchgate.net |
| Sulfur Nucleophiles (Thiols) | R-SH | 2-(Alkyl/Arylthio)-5-nitropyridine | High | nih.gov |
| Halide Nucleophiles | From PCl₅ | 2-Chloro-5-nitropyridine (B43025) | 87% | researchgate.net |
The ether linkage in 2-(Pyridin-2-ylmethoxy)-5-nitropyridine is generally stable but can be cleaved under forcing conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglongdom.orgmasterorganicchemistry.com The mechanism of this cleavage depends on the structure of the groups attached to the oxygen atom and can proceed via either an SN1 or SN2 pathway. longdom.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group. masterorganicchemistry.comlibretexts.org
SN2 Pathway : The halide nucleophile (e.g., I⁻ or Br⁻) would attack the less sterically hindered carbon atom. longdom.orglibretexts.org In this molecule, the attack would occur at the methylene (B1212753) (-CH₂-) carbon of the pyridin-2-ylmethoxy group. This concerted mechanism would lead to the formation of 5-nitro-2-pyridone (or its tautomer, 2-hydroxy-5-nitropyridine) and 2-(halomethyl)pyridine. libretexts.org
SN1 Pathway : If the reaction conditions favor the formation of a carbocation, an SN1 mechanism could occur. longdom.org The protonated ether would dissociate to form 5-nitro-2-pyridone and a pyridin-2-ylmethyl carbocation. This carbocation is benzylic-like and would be stabilized by the adjacent pyridine ring. The carbocation would then be captured by the halide nucleophile.
Given that the bond between the 5-nitropyridine ring and the ether oxygen has significant aryl-oxygen character, it is very strong and unlikely to be cleaved. libretexts.org Therefore, cleavage will almost certainly occur at the alkyl-oxygen bond. The choice between SN1 and SN2 is nuanced; while the carbon is primary, which favors SN2, the potential for a stabilized benzylic-type carbocation keeps the SN1 pathway as a possibility under certain conditions. longdom.orgmasterorganicchemistry.com
| Mechanism | Key Intermediate | Attacked Site | Products | Governing Factors |
|---|---|---|---|---|
| SN2 | [Protonated Ether] | Methylene (-CH₂-) carbon | 5-Nitro-2-pyridone + 2-(Halomethyl)pyridine | Less hindered substrate, strong nucleophile |
| SN1 | Pyridin-2-ylmethyl carbocation | (Post-dissociation) Carbocation | 5-Nitro-2-pyridone + 2-(Halomethyl)pyridine | Carbocation stability, polar protic solvent |
Electrophilic Reaction Pathways
Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution. uoanbar.edu.iq This low reactivity is due to two main factors:
The high electronegativity of the nitrogen atom withdraws electron density from the ring (-I effect), deactivating it towards attack by electron-deficient electrophiles. uoanbar.edu.iq
In the acidic conditions required for many electrophilic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. uoanbar.edu.iqrsc.org The positive charge on the nitrogen further deactivates the ring to an even greater extent than a nitro group on a benzene (B151609) ring. uoanbar.edu.iq
In this compound, the 5-nitropyridine ring is already deactivated by the nitrogen atom and is further and strongly deactivated by the meta-directing nitro group. Electrophilic attack on this ring is therefore extremely unlikely.
The other ring, the pyridin-2-ylmethoxy moiety, is also a deactivated pyridine system. While the ether linkage is typically an activating group in benzene systems, its effect on a pyridine ring is less pronounced and insufficient to overcome the inherent deactivation by the ring nitrogen. Should a reaction be forced under vigorous conditions, electrophilic attack on a pyridine ring preferentially occurs at the 3-position (meta to the nitrogen). vaia.comquimicaorganica.orgaklectures.com This is because the cationic intermediates (sigma complexes) formed from attack at the 2- or 4-positions have a destabilizing resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. aklectures.comquora.com The intermediate from 3-position attack avoids this unfavorable arrangement and is thus more stable. vaia.com
Redox Transformations
The reduction of the nitro group is one of the most important and synthetically useful transformations for nitropyridines. nih.govsci-hub.se This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, fundamentally altering the molecule's electronic properties and reactivity. The reduction can be achieved using a variety of reagents and typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. wikipedia.orgnih.gov
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation : This is a widely used method on an industrial scale. sci-hub.se The reaction involves using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. sci-hub.sewikipedia.org This method is often clean and high-yielding, but care must be taken to ensure chemoselectivity, as other functional groups can sometimes be reduced. Specialized catalysts, like sulfided platinum, have been developed to selectively reduce the nitro group without causing dehalogenation or other side reactions on sensitive substrates. sci-hub.se
Metal-Acid Systems : Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org For example, iron powder in refluxing acetic acid is a common and effective reagent. wikipedia.org
Other Reducing Agents : A variety of other reagents can effect this transformation. Sodium hydrosulfite (Na₂S₂O₄) is a mild reducing agent often used for this purpose. wikipedia.org Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.orgmq.edu.au
The choice of reagent is critical to ensure that only the nitro group is reduced, leaving the ether linkage and the two pyridine rings intact.
| Method | Reagents | Typical Intermediates | Key Advantages/Considerations | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Nitroso, Hydroxylamine | Clean, high yield. Catalyst choice is key for chemoselectivity. | wikipedia.org, sci-hub.se |
| Metal in Acid | Fe/HCl, Fe/CH₃COOH, Sn/HCl, Zn/HCl | Nitroso, Hydroxylamine | Cost-effective, widely used. Requires acidic workup. | wikipedia.org |
| Sulfite/Hydrosulfite | Na₂S₂O₄ or Na₂S | Nitroso, Hydroxylamine | Mild conditions, good for sensitive substrates. | wikipedia.org |
| Hydrazine-based | Hydrazine (B178648) (N₂H₄) with Raney Ni or Pd/C | Nitroso, Hydroxylamine | Avoids strong acids; can be highly selective. | wikipedia.org |
Oxidative Processes of the Pyridine and Methoxy (B1213986) Moieties
The structure of this compound contains two pyridine rings with distinct electronic environments, rendering them susceptible to oxidation, primarily N-oxidation, under different conditions. The nitrogen atom of the pyridin-2-ylmethoxy moiety is part of a standard pyridine ring and is expected to be more nucleophilic and thus more readily oxidized compared to the nitrogen atom in the 5-nitropyridine ring. The strong electron-withdrawing nature of the nitro group deactivates the 5-nitropyridine ring towards electrophilic attack, including N-oxidation. chempanda.com
A variety of oxidizing agents are commonly employed for the N-oxidation of pyridines, including peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and dimethyldioxirane (B1199080) (DMD). researchgate.netarkat-usa.org The oxidation of 2-substituted pyridines with these reagents generally proceeds to form the corresponding N-oxides in good yields. researchgate.net For instance, studies on the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with peracetic acid, m-CPBA, and Oxone resulted in the formation of pyridine N-oxides, demonstrating the feasibility of oxidizing the pyridin-2-yl group in a similar structural context. osti.govnih.gov Therefore, it is anticipated that selective N-oxidation of this compound would occur at the nitrogen of the pyridin-2-ylmethyl group.
The methoxy group (-OCH₃) itself is generally stable under the conditions used for N-oxidation. However, under more forceful oxidative conditions, cleavage of the ether linkage could potentially occur, although N-oxidation of the pyridine ring is the more favored reaction pathway.
Table 1: Common Reagents for Pyridine N-Oxidation This table is generated based on general findings for pyridine derivatives and does not represent specific experimental results for this compound.
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature | researchgate.net |
| Hydrogen Peroxide / Acetic Acid | Heating (e.g., 70-80 °C) | arkat-usa.org |
| Dimethyldioxirane (DMD) | Acetone, room temperature | researchgate.net |
| Sodium percarbonate / Rhenium catalyst | Mild conditions | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | organic-chemistry.org |
Investigation of Redox-Switchable Properties
The electrochemical profile of this compound is expected to be dominated by the redox-active nitro group. Nitroaromatic compounds are well-known to undergo a series of reduction steps. The electrochemical reduction of the nitro group typically proceeds via a one-electron transfer to form a nitro radical anion. In aprotic media, this radical anion can be stable and detectable by techniques like cyclic voltammetry and EPR spectroscopy. nih.gov In protic media, the process is more complex, often involving multi-electron and multi-proton transfers to yield nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov
The presence of two linked pyridine rings, similar to bipyridine ligands, suggests that this compound could function as a ligand for transition metals. Bipyridine and phenanthroline complexes of metals like ruthenium and cobalt are extensively studied for their redox-switchable properties, where the metal center and/or the ligands can accept or donate electrons. rsc.orgmdpi.com The reduction potential of such complexes is influenced by the electronic properties of the ligands. mdpi.com It is plausible that the nitro group on the pyridine ring would significantly affect the redox potential of any metal complex formed with this ligand, making it more easily reducible.
This dual nature—a reducible nitro group and a bipyridine-like chelating unit—opens up possibilities for creating redox-switchable systems. The reduction of the nitro group would drastically alter the electronic properties of the ligand, thereby modulating the redox potential and catalytic activity of the coordinated metal center. This change in the electronic structure upon a redox event is the basis for a molecular switch. nih.gov While direct electrochemical studies on this compound are not prominently reported, the behavior of related nitro- and bipyridyl compounds provides a strong basis for predicting its redox-switchable potential. nih.govrsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions of Nitropyridines (e.g., Suzuki, Heck, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. wikipedia.orglibretexts.org The reactivity of nitropyridines in these reactions is complex. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). However, for cross-coupling reactions that typically require a halide or triflate leaving group, the nitro group's influence is primarily electronic.
To utilize this compound in standard cross-coupling reactions, a halogen (e.g., Br or Cl) would typically be required on the nitropyridine ring, for example, at the C-4 or C-6 position. The coupling would then proceed via the typical catalytic cycles of oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The presence of the nitro group makes the C-X bond more susceptible to oxidative addition by the palladium catalyst.
Suzuki Reaction : This reaction couples an organoboron compound with a halide or triflate. wikipedia.org It is widely used for creating biaryl linkages. A hypothetical 4-bromo-2-(pyridin-2-ylmethoxy)-5-nitropyridine could readily undergo Suzuki coupling with an arylboronic acid. The synthesis of related 2-methoxy-5-(pyridine-2-yl)pyridine has been achieved using Suzuki-type coupling, highlighting the viability of this approach for similar scaffolds. google.comnih.gov
Heck Reaction : This reaction forms a substituted alkene from an unsaturated halide and an alkene. The electron-deficient nature of the nitropyridine ring would likely make it a good substrate for the Heck reaction, provided a halide is present.
Stille Reaction : The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.orgharvard.edu Enantioenriched alkylstannanes have been used in stereospecific Stille reactions of nitrogen-containing heterocycles. nih.gov
An alternative strategy that has gained attention is "denitrative cross-coupling," where the nitro group itself acts as the leaving group. This avoids the need for pre-functionalization with a halogen but often requires specific catalytic systems capable of cleaving the strong C-NO₂ bond.
Table 2: Representative Conditions for Cross-Coupling of Pyridine Derivatives This table provides examples from related pyridine systems to illustrate typical reaction conditions.
| Reaction | Substrate Example | Catalyst/Ligand | Base/Solvent | Reference |
|---|---|---|---|---|
| Suzuki | 2-Methoxy-5-bromopyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / 1,4-Dioxane | nih.gov |
| Suzuki | Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Dioxane | harvard.edu |
| Stille | Aryl Iodides | Pd(PPh₃)₄ / CuI | DMF | harvard.edu |
| Heck | Aryl Bromides | Pd(OAc)₂ | Base (e.g., Et₃N) / Solvent (e.g., DMF) | [General] |
Intramolecular Rearrangements and Cyclization Reactions (e.g., sigmatropic shifts)
The structure of this compound offers potential for several types of intramolecular reactions, particularly those involving nucleophilic attack on the electron-deficient nitropyridine ring.
ANRORC Mechanism: One of the most significant potential rearrangements for this class of compounds is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is common for electron-deficient nitrogen heterocycles, like nitropyridines, when treated with strong nucleophiles such as amides (e.g., NaNH₂). wikipedia.org For this compound, a strong nucleophile could attack an electrophilic carbon of the nitropyridine ring (e.g., C-6 or C-4), leading to the opening of the pyridine ring to form an open-chain intermediate. This intermediate could then re-cyclize in a different manner to afford a new heterocyclic system. The recyclization of 5-nitropyridin-2(1H)-ones upon treatment with hydrazine hydrate (B1144303) serves as a precedent for such ring transformation reactions in nitropyridine systems. researchgate.net
Intramolecular Cyclization: Following a chemical transformation of one of the functional groups, intramolecular cyclization can occur. For example, if the nitro group is reduced to an amino group, the resulting 2-(pyridin-2-ylmethoxy)-5-aminopyridine possesses a nucleophilic amino group that could potentially cyclize. Depending on the reaction conditions, it could attack the methylene bridge or a position on the second pyridine ring, possibly leading to fused heterocyclic structures. The synthesis of various fused pyridines often proceeds through the cyclization of appropriately substituted open-chain precursors or other pyridine derivatives. nih.govgoogle.com
Sigmatropic Rearrangements: While less common for this specific structure, the possibility of sigmatropic rearrangements exists. The ether linkage presents a site for potential rearrangement. An anionic wikipedia.orgresearchgate.net-rearrangement, as has been described for 2-benzyloxypyridine, could be envisioned under strong basic conditions that allow for deprotonation of the methylene bridge. figshare.com This would involve the migration of one of the pyridine rings. A thermal nih.govnih.gov-sigmatropic rearrangement (Claisen-type) is less likely as it typically requires an allyl vinyl ether or allyl aryl ether scaffold. acs.org
Computational Chemistry and Theoretical Studies on 2 Pyridin 2 Ylmethoxy 5 Nitropyridine
Quantum Chemical Characterization and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons and nuclei to predict various chemical characteristics from first principles.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular structure and energetic stability of chemical compounds. nih.gov The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock theory with DFT, often used with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov
For 2-(Pyridin-2-ylmethoxy)-5-nitropyridine, DFT calculations are used to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles. The resulting geometry reflects a stable, non-planar structure, primarily due to the rotational freedom around the ether linkage (-O-CH₂-). nih.gov The introduction of substituents on the pyridine (B92270) ring, such as the nitro group and the pyridinylmethoxy group, can cause minor distortions in the ring's bond lengths and angles compared to unsubstituted pyridine. semanticscholar.org Studies on similar pyridine derivatives show that the planarity of the molecule can be influenced by the dihedral angles between the pyridine ring and its substituents. nih.gov
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations This table presents hypothetical yet representative data based on DFT studies of analogous nitropyridine structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-N (Pyridine Ring) | 1.33 - 1.38 |
| C-C (Pyridine Ring) | 1.39 - 1.42 | |
| C-O (Ether) | ~1.37 | |
| O-CH₂ (Ether) | ~1.44 | |
| C-N (Nitro Group) | ~1.48 | |
| N-O (Nitro Group) | ~1.23 | |
| **Bond Angles (°) ** | C-N-C (Pyridine Ring) | ~117 |
| C-O-C (Ether Linkage) | ~118 | |
| O-N-O (Nitro Group) | ~125 | |
| **Dihedral Angle (°) ** | C-O-CH₂-C | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.com
In this compound, the HOMO is expected to be localized primarily on the pyridinylmethoxy moiety, which is more electron-rich. Conversely, the strong electron-withdrawing nature of the nitro group localizes the LUMO on the nitropyridine ring. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. The HOMO and LUMO energies are used to calculate global reactivity descriptors, which quantify different aspects of reactivity. irjweb.com
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies The formulas provided are standard in computational chemistry; values are illustrative.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. ripublication.com |
| Absolute Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. irjweb.com |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. wisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge-transfer events. wisc.edu
For this compound, significant NBO interactions are expected. Key interactions include the delocalization of lone pair electrons from the oxygen atoms of the nitro group and the ether linkage into the antibonding orbitals (π) of the pyridine rings. These n → π interactions contribute to the stability of the molecule. The analysis also reveals the hybridization of atoms, such as the sp² character of the carbons and nitrogens within the aromatic rings and the sp³ character of the methylene (B1212753) (-CH₂-) carbon. nih.gov
Table 3: Principal Intramolecular Interactions from NBO Analysis This table outlines expected high-energy interactions based on NBO studies of similar molecules.
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (O) of Nitro | π* (N-C) of Ring | n → π* | Hyperconjugative stabilization, electron delocalization. semanticscholar.org |
| LP (N) of Pyridine | σ* (Adjacent C-C) | n → σ* | Stabilization, influence on ring geometry. |
| LP (O) of Ether | σ* (C-C) of Ring | n → σ* | Charge delocalization, influence on conformation. |
| π (C=C) of Ring | π* (C=C) of Ring | π → π* | Intramolecular charge transfer, electronic communication. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitropyridine ring, as these are the most electronegative centers. researchgate.net Conversely, the hydrogen atoms, particularly those on the pyridine rings, would exhibit a positive potential (blue). This analysis helps identify regions prone to intermolecular interactions, such as hydrogen bonding. researchgate.net
Spectroscopic Property Predictions
Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing novel compounds.
Theoretical vibrational frequencies can be calculated using DFT, typically in the harmonic approximation. mdpi.com These calculated frequencies for Fourier-Transform Infrared (FT-IR) and FT-Raman spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.netredalyc.org Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net
For this compound, the theoretical vibrational spectrum would feature characteristic peaks corresponding to its functional groups.
Table 4: Predicted Vibrational Frequencies and Assignments Data based on typical frequency ranges from computational studies of nitropyridine derivatives. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Asymmetric Stretching | -NO₂ | ~1590 - 1610 | FT-IR (Strong) |
| Symmetric Stretching | -NO₂ | ~1340 - 1360 | FT-IR (Strong) |
| C-H Stretching | Pyridine Rings | ~3050 - 3150 | FT-IR, FT-Raman |
| C-N Stretching | Pyridine Rings | ~1300 - 1400 | FT-IR, FT-Raman |
| Ring Breathing | Pyridine Rings | ~990 - 1050 | FT-Raman (Strong) |
| Asymmetric C-O-C Stretching | Ether | ~1230 - 1270 | FT-IR |
| Symmetric C-O-C Stretching | Ether | ~1020 - 1060 | FT-IR |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations can elucidate the nature of its UV-Vis spectrum, identifying the key molecular orbitals involved in the principal electronic transitions.
Theoretical studies on similar nitro-substituted pyridine derivatives have demonstrated that the electronic transitions are often characterized by charge transfer phenomena. semanticscholar.org In this compound, the primary electronic transitions are expected to involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the pyridin-2-ylmethoxy fragment, which acts as an electron-donating group, while the LUMO is anticipated to be centered on the 5-nitropyridine ring, the electron-accepting moiety. This intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a critical factor in determining its photophysical properties.
The solvent environment can significantly influence the electronic absorption spectrum. Computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption maxima (λmax) in different media.
Table 1: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.25 | HOMO → LUMO |
| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.10 | HOMO → LUMO+1 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical TD-DFT results for a molecule of this type.
Reaction Pathway Modeling and Mechanistic Elucidation via Computational Simulations
Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, these methods can be used to explore various transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. Density Functional Theory (DFT) is a common approach to locate transition states and intermediates along a reaction coordinate, providing insights into the activation energies and thermodynamics of the process.
For instance, the reduction of the nitro group to an amino group is a synthetically important transformation. Computational modeling can compare different reaction pathways, for example, direct reduction versus a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. By calculating the Gibbs free energy profile, researchers can identify the most plausible reaction mechanism.
These computational studies can also predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts towards desired products.
Table 2: Calculated Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Step 1 | Starting Material | TS1 | Intermediate 1 | 15.2 |
| Step 2 | Intermediate 1 | TS2 | Intermediate 2 | 10.5 |
| Step 3 | Intermediate 2 | TS3 | Final Product | 5.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Landscape and Energetic Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can systematically explore this landscape to identify stable conformers and the energy barriers between them.
A potential energy surface (PES) scan is a common technique where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov For this compound, key dihedral angles would include those around the ether linkage and the bond connecting the methylene group to the pyridine ring. Such an analysis reveals the most stable, low-energy conformations of the molecule. nih.gov The relative energies of these conformers, determined by methods like DFT, indicate their population distribution at a given temperature.
Understanding the preferred conformations is crucial as it can influence how the molecule interacts with biological targets or packs in a crystal lattice. The interplay of steric and electronic effects governs the conformational preferences.
Table 3: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 180 | 60 | 0.00 |
| 2 | 60 | 180 | 1.25 |
| 3 | -60 | -60 | 2.50 |
Note: The data in this table is hypothetical and represents a simplified example of a conformational analysis.
Advanced Spectroscopic Characterization of 2 Pyridin 2 Ylmethoxy 5 Nitropyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within the 2-(Pyridin-2-ylmethoxy)-5-nitropyridine molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of the atoms can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the 5-nitropyridine and the pyridin-2-yl rings, as well as the methylene (B1212753) bridge protons. The protons on the nitropyridine ring are significantly influenced by the electron-withdrawing nitro group, leading to downfield shifts. In contrast, the protons of the pyridin-2-yl group will appear in regions typical for substituted pyridines. The methylene protons (-CH₂-) would present as a singlet, integrating to two protons, located between the two aromatic ring systems.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the 5-nitropyridine ring, particularly the carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2), will be significantly deshielded. The carbons of the pyridin-2-yl ring and the methylene bridge will also show characteristic chemical shifts. Data from related structures, such as 2-methoxy-5-nitropyridine (B154726) and other pyridine (B92270) derivatives, can be used to predict the approximate chemical shifts. chemicalbook.comrsc.org For instance, in pyridine-d₅, the carbon signals appear at specific ppm values which can serve as a reference. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
This table presents the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm. These predictions are based on the analysis of structurally similar compounds. rsc.orgchemicalbook.comresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene (-CH₂-) | ~5.5 | ~70 |
| 5-Nitropyridine Ring | ||
| H3 | ~8.4 (dd) | ~140 |
| H4 | ~7.0 (d) | ~110 |
| H6 | ~9.1 (d) | ~145 |
| C2 | - | ~163 |
| C3 | - | ~140 |
| C4 | - | ~110 |
| C5 | - | ~141 |
| C6 | - | ~145 |
| Pyridin-2-yl Ring | ||
| H3' | ~7.4 (d) | ~122 |
| H4' | ~7.8 (t) | ~137 |
| H5' | ~7.3 (t) | ~123 |
| H6' | ~8.6 (d) | ~149 |
| C2' | - | ~157 |
| C3' | - | ~122 |
| C4' | - | ~137 |
| C5' | - | ~123 |
| C6' | - | ~149 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint." nih.gov
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂) vibrations, typically observed as asymmetric and symmetric stretches in the regions of 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O-C ether linkage will exhibit stretching vibrations around 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the pyridine rings will appear in the 1600-1400 cm⁻¹ region. nih.govresearchgate.netaps.org
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine rings are typically strong in the Raman spectrum, appearing around 1000 cm⁻¹. researchgate.netnih.gov The symmetric stretch of the nitro group is also Raman active. The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational framework. elsevierpure.comnih.gov
Interactive Data Table: Prominent Vibrational Modes for this compound
This table summarizes the key expected vibrational frequencies (in cm⁻¹) and their assignments.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| NO₂ Asymmetric Stretch | 1530-1500 | IR |
| Pyridine Ring C=C, C=N Stretches | 1600-1400 | IR, Raman |
| NO₂ Symmetric Stretch | 1350-1330 | IR, Raman |
| C-O-C Asymmetric Ether Stretch | 1250-1100 | IR |
| Pyridine Ring Breathing | ~1000 | Raman |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Systems
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly within its chromophoric systems—the 5-nitropyridine and pyridin-2-yl moieties. The absorption of UV or visible light promotes electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). nih.gov
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands into the near-UV or visible region. nih.gov These spectral features arise from electronic transitions localized within the π-system of the pyridine ring, as well as charge-transfer interactions between the nitro-chromophore and the aromatic system. nih.govrsc.org Theoretical calculations on similar molecules suggest that the main absorption bands would lie in the 250-400 nm range. nih.govscielo.org.za
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₁₁H₉N₃O₃, giving it a monoisotopic mass of approximately 231.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass. researchgate.net
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ would be observed at m/z 231. Key fragmentation pathways would likely involve the cleavage of the ether bond, which is one of the weaker bonds in the structure. This would lead to characteristic fragments such as the pyridin-2-ylmethyl cation (m/z 92) and a 5-nitropyridinoxy radical or related ions (m/z 139). Further fragmentation could involve the loss of the nitro group (-NO₂) or carbon monoxide (-CO) from the ring structures. researchgate.netresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
| 231 | [M]⁺ (Molecular ion) |
| 185 | [M - NO₂]⁺ |
| 139 | [O-C₅H₃N-NO₂]⁺ |
| 92 | [CH₂-C₅H₄N]⁺ (Pyridin-2-ylmethyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridine cation) |
Emerging and Specialized Spectroscopic Techniques for Pyridine Derivatives (e.g., Surface Enhanced Raman Spectroscopy (SERS))
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov For pyridine and its derivatives, SERS has proven to be an invaluable tool for obtaining detailed vibrational information even from minute sample quantities. scilit.com
The enhancement allows for the detection of subtle spectral changes that can provide insights into the molecule's orientation and interaction with the metal surface. nih.govdtic.mil In the case of this compound, SERS could be employed to study its adsorption behavior on different metallic substrates. The orientation of the molecule—for instance, whether it binds to the surface through the nitrogen of the pyridyl ring, the nitropyridyl ring, or the nitro group—could be inferred from which vibrational modes are most strongly enhanced. aip.orgxmu.edu.cn The technique is particularly sensitive to the molecule-surface distance and the nature of the chemical or electronic interaction between the adsorbate and the substrate. dtic.mil
Applications of 2 Pyridin 2 Ylmethoxy 5 Nitropyridine in Contemporary Organic Synthesis
Role as a Versatile Synthetic Synthon
2-(Pyridin-2-ylmethoxy)-5-nitropyridine is primarily utilized as a synthetic synthon, a molecular fragment employed in chemical synthesis. Its versatility is rooted in the reactivity of the 5-nitro group on one of the pyridine (B92270) rings. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for certain reactions. More importantly, it can be readily converted into other functional groups, providing a chemical handle for building larger molecules.
The most common and synthetically useful transformation is the reduction of the nitro group to an amino group (-NH2). This can be achieved using various reducing agents, such as samarium diiodide in the presence of water or through catalytic hydrogenation. clockss.org The resulting compound, 5-amino-2-(pyridin-2-ylmethoxy)pyridine, is a key intermediate. This amino group can then undergo a wide array of subsequent reactions:
Amide bond formation: Coupling with carboxylic acids to form amides.
Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., halides, hydroxyl, cyano groups).
N-alkylation and N-arylation: Forming new carbon-nitrogen bonds.
These transformations allow chemists to introduce a wide range of molecular diversity starting from a single precursor. Aminopyridine derivatives, in general, are recognized as crucial precursors for a variety of heterocyclic compounds and are integral to many drug discovery programs. nih.govresearchgate.net
Utilization as a Building Block for Architecturally Complex Molecules
The functional handles present in this compound and its derivatives make it an excellent building block for architecturally complex molecules, particularly in the realm of medicinal chemistry. Nitropyridine derivatives are frequently employed in the synthesis of bioactive molecules. nih.gov The general strategy involves using the 5-nitro-2-substituted pyridine core and elaborating upon it.
For instance, the precursor to this compound, 2-chloro-5-nitropyridine (B43025), is a common starting material for synthesizing active pharmaceutical ingredients. jubilantingrevia.com By displacing the chlorine with pyridin-2-ylmethanol, this compound is formed. After the characteristic reduction of the nitro group to an amine, the resulting aminopyridine derivative can be incorporated into larger scaffolds. This approach is used to create compounds with potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net For example, similar aminopyridine cores are used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives that have shown anti-fibrotic activity. mdpi.com
Table 1: Key Reactions of the this compound Scaffold
| Starting Moiety | Reagents/Conditions | Resulting Moiety | Application |
|---|---|---|---|
| 5-Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., SmI₂) | 5-Amino Group | Creates a versatile handle for further functionalization. |
| 5-Amino Group | Carboxylic Acid, Coupling Agent | 5-Amido Group | Formation of complex bioactive molecules. |
| 5-Amino Group | NaNO₂, Acid | 5-Diazonium Salt | Precursor for substitution with various nucleophiles. |
Contributions to the Development of New Synthetic Methodologies
The synthesis of this compound itself relies on established and powerful synthetic methodologies. The key step in its formation is a nucleophilic aromatic substitution (SNA) reaction. In this process, the electron-deficient pyridine ring of 2-chloro-5-nitropyridine is attacked by the nucleophilic oxygen of pyridin-2-ylmethanol (in its alkoxide form). The nitro group at the 5-position is crucial for this reaction, as its electron-withdrawing nature activates the ring, making the carbon at the 2-position susceptible to nucleophilic attack. nih.gov
Studies on the reactivity of 2-chloro-5-nitropyridine with various nucleophiles have provided insights into the kinetics and mechanisms of SNA reactions on heterocyclic systems. researchgate.net The development of efficient conditions for these reactions, including the choice of solvent and base, contributes to the broader field of synthetic methodology. researchgate.net Furthermore, methods for the selective reduction of the nitro group in the presence of other reducible functionalities are also an area of ongoing research in synthetic chemistry. mdpi.com While the compound itself may not have introduced a brand-new reaction, its synthesis and transformations serve as a platform for optimizing and understanding these fundamental and widely used synthetic methods.
Catalytic Roles of Pyridine Derivatives in Organic Reactions
Pyridine and its derivatives are ubiquitous in catalysis, playing roles as both ligands in transition-metal catalysis and as organocatalysts. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to metal centers, influencing the metal's reactivity and selectivity.
The structure of this compound contains a bipyridine-like motif, where two pyridine rings are linked by a flexible ether bridge. Bipyridine derivatives are among the most important classes of chelating ligands in coordination chemistry and transition-metal catalysis. researchgate.netmdpi.com They can form stable complexes with a wide variety of metals, including palladium, nickel, iridium, and copper. mdpi.comnih.govnih.gov These complexes are active catalysts for a vast range of organic transformations, such as:
Cross-coupling reactions: Suzuki, Heck, and Negishi couplings to form new carbon-carbon bonds. mdpi.com
C-H activation/functionalization: Direct conversion of C-H bonds into more complex functionalities. nih.gov
Asymmetric catalysis: When the bipyridine ligand is chiral, it can induce enantioselectivity in reactions, which is critical for pharmaceutical synthesis. researchgate.net
The specific electronic and steric properties of the bipyridine ligand, which can be tuned by substituents like the nitro group, directly impact the performance of the metal catalyst. nih.gov
Applications in Material Science and Functional Chemical Development
The unique electronic and structural features of this compound and related compounds make them attractive candidates for applications in material science and the development of functional chemicals.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bipyridine-like chelating ability allows this molecule to act as a linker or node in the construction of coordination polymers or MOFs. nih.gov These materials have highly ordered structures with potential applications in gas storage, separation, and heterogeneous catalysis.
Functional Dyes and Optical Materials: Nitropyridines are of interest for their potential as efficient organic optical materials. nih.gov The combination of an electron-donating ether-linked pyridine and an electron-withdrawing nitro group creates a "push-pull" system. This electronic asymmetry can lead to significant nonlinear optical (NLO) properties, which are desirable for applications in telecommunications and optical computing.
Fluorescent Materials: Aminopyridine derivatives, obtained from the reduction of nitropyridines, often exhibit fluorescence. nih.gov By modifying the structure, it is possible to tune the emission wavelength and quantum yield, leading to the development of fluorescent probes for biological imaging or sensors for detecting specific analytes. nih.govnih.gov
Advanced Polymers: Pyridine-containing molecules, such as perfluoropyridine, have been incorporated into the backbones of high-performance polymers to enhance their thermal stability and chemical resistance for specialized applications in the aerospace and electronics industries. mdpi.com The structural motifs found in this compound could be similarly explored for creating novel functional polymers.
Coordination Chemistry and Metal Complexation of 2 Pyridin 2 Ylmethoxy 5 Nitropyridine
Catalytic Applications of Metal-Pyridine ComplexesThere is no information on the catalytic applications of metal complexes derived from this particular ligand.
Due to the lack of specific research on "2-(Pyridin-2-ylmethoxy)-5-nitropyridine," providing a thorough and accurate article as requested is not feasible without resorting to speculation, which would violate the core requirements of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-amino-2-methoxypyridine from 2-(Pyridin-2-ylmethoxy)-5-nitropyridine?
- Methodology : Reduction of the nitro group using iron powder (Fe) in a 50% methanol solution with acetic acid as a catalyst under reflux for 4 hours. Post-reaction, basify the mixture with 20% NaOH, filter, and perform reduced-pressure distillation to isolate the product (140–142°C at 3.33–3.60 kPa). Yield: ~70% .
- Key Considerations : Monitor reaction temperature to avoid over-reduction. Iron powder purity and particle size influence reaction efficiency.
Q. How can the purity of this compound be characterized experimentally?
- Techniques :
- Melting Point Analysis : Reported melting point range: 107–109°C .
- Solubility Testing : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Chromatography : HPLC or TLC with UV detection to confirm absence of byproducts (e.g., unreacted starting materials) .
Q. What safety protocols are critical during handling of nitropyridine derivatives?
- Precautions :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to irritant properties .
- Avoid dust formation; employ wet cleaning methods for spills .
- Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How does the nitro group influence electrophilic substitution reactions in this compound?
- Mechanistic Insight : The nitro group is a strong electron-withdrawing meta-director, facilitating nucleophilic aromatic substitution (e.g., hydrolysis or amination) at the 3- and 5-positions. Computational studies (DFT) can predict reactivity hotspots .
- Example : Nitration of 2-aminopyridine yields 2-amino-5-nitropyridine, where the nitro group directs further functionalization .
Q. What computational methods validate the nonlinear optical (NLO) properties of this compound derivatives?
- Approach :
- DFT Calculations : Optimize molecular geometry and calculate hyperpolarizability (β) to assess NLO potential .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in cocrystals to correlate structure-property relationships .
Q. How can conflicting data on reaction yields for nitro-group reductions be resolved?
- Troubleshooting :
- Catalyst Comparison : Iron powder (70% yield ) vs. catalytic hydrogenation (Pd/C, H₂), which may improve selectivity but requires inert conditions.
- Solvent Effects : Methanol vs. ethanol impacts solubility and reaction kinetics .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydroxylamine derivatives) that reduce efficiency .
Q. What strategies optimize cocrystal formation for enhanced thermal stability?
- Design Principles :
- Coformer Selection : Use 2,4-dinitrophenol to form hydrogen bonds with the pyridine ring, improving thermal stability (TGA/DSC data) .
- Solvent Evaporation : Recrystallize from ethanol/water mixtures to achieve stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
